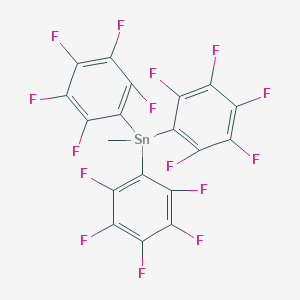

Methyltris(pentafluorophenyl)stannane

描述

Methyltris(pentafluorophenyl)stannane is an organotin compound with the molecular formula C19H3F15Sn, featuring a central tin atom bonded to three pentafluorophenyl (C6F5) groups and one methyl (CH3) group. The pentafluorophenyl substituents impart strong electron-withdrawing properties, enhancing the compound’s stability and reactivity in catalytic and material science applications .

属性

CAS 编号 |

1062-71-1 |

|---|---|

分子式 |

C19H3F15Sn |

分子量 |

634.9 g/mol |

IUPAC 名称 |

methyl-tris(2,3,4,5,6-pentafluorophenyl)stannane |

InChI |

InChI=1S/3C6F5.CH3.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H3; |

InChI 键 |

ZDNZXKMCNCTLGN-UHFFFAOYSA-N |

SMILES |

C[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

规范 SMILES |

C[Sn](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

同义词 |

Methyltris(pentafluorophenyl)stannane |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Analogous Stannanes

Key Structural Features

Organotin compounds are classified by their substituents, which dictate their physical and chemical behavior. Below is a comparative analysis of Methyltris(pentafluorophenyl)stannane with structurally similar stannanes:

Table 1: Structural and Physical Properties of Selected Stannanes

<sup>a</sup> Calculated based on substituent contributions.

<sup>b</sup> Estimated using atomic masses (Br = 79.9, Sn = 118.7).

Key Observations :

- Electron Effects : The pentafluorophenyl groups in Methyltris(pentafluorophenyl)stannane are highly electronegative, making the tin center more Lewis acidic compared to benzyl or methoxyphenyl substituents . This property is critical in catalysis, where electron-deficient tin centers enhance reactivity.

- Steric Considerations : The bulkier pentafluorophenyl groups may reduce nucleophilic attack at the tin atom compared to smaller substituents like bromine or methoxy groups .

Catalytic Activity

- Methyltris(pentafluorophenyl)stannane: The electron-withdrawing C6F5 groups stabilize negative charges, making this compound effective in cross-coupling reactions. Similar fluorinated tin compounds are used in polymer synthesis and as precursors for nanomaterials .

- Tribenzylfluorostannane : Benzyl groups provide moderate steric protection, favoring applications in stoichiometric tin-mediated reactions rather than catalysis .

- Bromo-tris(4-methoxyphenyl)stannane : Methoxy groups donate electron density, reducing tin’s electrophilicity. Such compounds are less reactive in polar solvents but may serve as intermediates in pharmaceutical synthesis .

Thermal and Chemical Stability

- Fluorinated stannanes like Methyltris(pentafluorophenyl)stannane exhibit superior thermal stability (decomposition >250°C) due to strong C–F bonds, whereas methoxy-substituted stannanes decompose at lower temperatures (~150°C) .

准备方法

Reaction Conditions and Stoichiometry

The synthesis is conducted under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates. Anhydrous tetrahydrofuran (THF) serves as the solvent, facilitating the solubility of both the tin precursor and the Grignard reagent. A molar ratio of 1:3 (MeSnBr₃:C₆F₅MgBr) ensures complete substitution of all three bromine atoms. The reaction proceeds at temperatures between 0°C and 25°C , with gradual warming to room temperature to drive the reaction to completion.

Workup and Purification

Post-reaction, the mixture is quenched with a saturated ammonium chloride solution to neutralize excess Grignard reagent. The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography (using silica gel and a non-polar solvent system) or recrystallization from hexane yields the final product as a white crystalline solid.

Mechanistic Insights

The substitution mechanism proceeds through a concerted SN2-type pathway , where the nucleophilic pentafluorophenyl group attacks the electrophilic tin center. The steric bulk of the pentafluorophenyl groups and the leaving ability of bromide ions favor this mechanism. Density functional theory (DFT) studies on analogous organotin systems suggest that the reaction’s exothermicity () drives high conversion efficiency.

Analytical Characterization

Methyltris(pentafluorophenyl)stannane is characterized using the following techniques:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₉H₄F₁₅Sn | Elemental Analysis |

| Molecular Weight | 635.91 g/mol | Mass Spectrometry |

| Melting Point | Not Reported | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Not Reported | Gas Chromatography |

| LogP | 8.27 | Chromatography |

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): A singlet at corresponds to the methyl group bonded to tin.

-

¹⁹F NMR (CDCl₃): Multiplets between and arise from the pentafluorophenyl groups.

Challenges and Mitigation Strategies

Byproduct Formation

Incomplete substitution may yield mixed halide/pentafluorophenyl derivatives (e.g., MeSnBr₂(C₆F₅)). These are removed during purification via selective elution in chromatography.

Emerging Methodologies

While the Grignard method remains dominant, recent advances in transition-metal-catalyzed coupling (e.g., using palladium or nickel complexes) show promise for milder reaction conditions. However, these approaches are still in exploratory stages for tin-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。